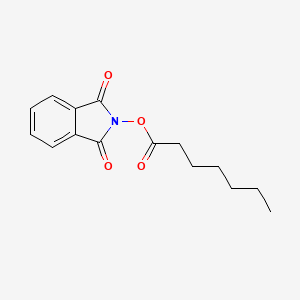
1,3-Dioxoisoindolin-2-yl heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl heptanoate is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound belongs to the class of N-isoindoline-1,3-diones, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl heptanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent, with the reaction being refluxed overnight to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl heptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various functionalized derivatives.
科学研究应用
1,3-Dioxoisoindolin-2-yl heptanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer and epilepsy.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl heptanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its biological activity, allowing it to interact with different biological targets. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Similar compounds to 1,3-Dioxoisoindolin-2-yl heptanoate include other N-isoindoline-1,3-diones, such as:
- N-phenylisoindoline-1,3-dione
- N-methylisoindoline-1,3-dione
- N-benzylisoindoline-1,3-dione
Uniqueness
This compound is unique due to its specific heptanoate ester group, which imparts distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .
属性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) heptanoate |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-5-10-13(17)20-16-14(18)11-8-6-7-9-12(11)15(16)19/h6-9H,2-5,10H2,1H3 |
InChI 键 |
GASWUODIFYKJCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


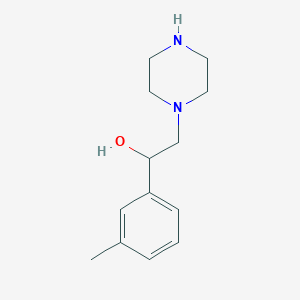
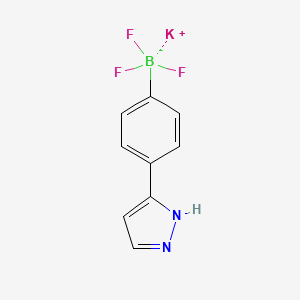
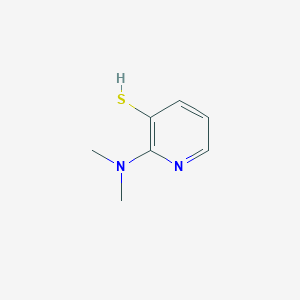
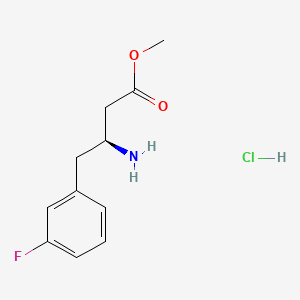
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
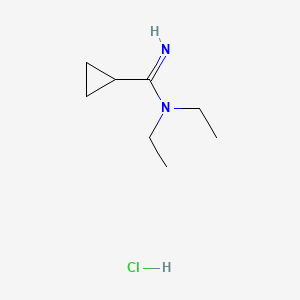

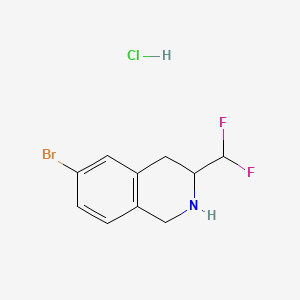
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
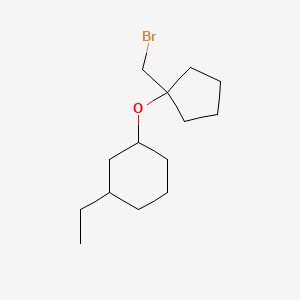
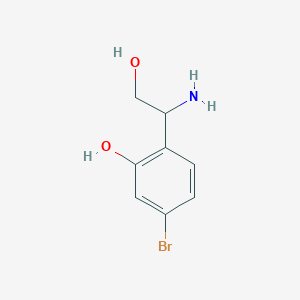
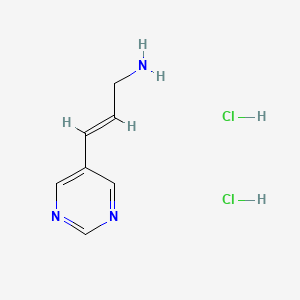
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
